1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea -

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Catalog Number: EVT-4935672
CAS Number:
Molecular Formula: C19H19FN4O2S
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[5-(3-Pyridyl)-1, 3, 4-thiadiazol-2-yl] -N'-aroyl urea

Compound Description: This series of compounds incorporates a pyridine ring at the 5-position of the 1,3,4-thiadiazol-2-yl moiety and an aroyl urea group at the 2-position. These compounds were synthesized and tested for antimicrobial activity. []

Relevance: This compound shares the 1,3,4-thiadiazol-2-yl urea core structure with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. The aroyl group in this compound is analogous to the 4-fluorophenyl group in the target compound. The key structural difference lies in the substituent at the 5-position of the thiadiazole ring, with a pyridine ring in this compound and a 4-butoxyphenyl group in the target compound. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This complex molecule contains a 1,3,4-thiadiazole ring with a substituted pyrazoline moiety connected through a thioether linkage at the 5-position. Additionally, a dichloroacetamide group is attached to the 2-position of the thiadiazole ring. This compound was synthesized using a pharmacophore hybridization approach and evaluated for anticancer activity. []

Relevance: This compound, although structurally more complex, shares the 1,3,4-thiadiazole ring system with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. The presence of various substituted aromatic rings in both compounds highlights the exploration of structure-activity relationships within this class of compounds. []

2-chloro-N-[5-(4-fluorophenyl)-1,3,4- thiadiazol-2-yl]-nicotinamide

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-fluorophenyl group at the 5-position and a 2-chloronicotinamide moiety at the 2-position. The compound's crystal structure and synthesis were reported as part of research on 1,3,4-thiadiazole derivatives with potential pharmacological and antitumor properties. []

Relevance: Both this compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea share a 1,3,4-thiadiazole ring substituted with a halogenated phenyl ring at the 2-position. The presence of a 4-fluorophenyl group in this compound and a 4-butoxyphenyl group in the target compound highlights the exploration of different substituents on the phenyl ring for potential modulation of biological activity. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound incorporates a 1,3,4-thiadiazole ring substituted with a triazole ring at the 5-position and a sulfanilic acid moiety at the 2-position. It was unexpectedly synthesized and subsequently evaluated for its antimicrobial activity, demonstrating inhibitory effects against Listeria monocytogenes and Escherichia coli. []

Relevance: This compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea both feature a 1,3,4-thiadiazole ring as a central structural element. The presence of a 4-fluorophenyl group in both structures, although connected to different heterocycles, highlights the exploration of this substituent in the context of various pharmacophores. []

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound presents a 4,5-dihydro-1,3,4-thiadiazole ring structure with a 4-fluorophenyl substituent at the 5-position and two acetyl groups attached to the nitrogen atoms. Its crystal structure was determined, revealing a short intramolecular S⋯O contact. []

Relevance: While this compound differs from N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea by having a dihydrothiadiazole ring and acetamide groups, the presence of the 4-fluorophenyl substituent linked to the thiadiazole ring highlights the exploration of similar structural features in drug design. []

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 4-fluorophenyl group at the 5-position and a thiazolidinone ring, substituted with a 4-methoxyphenyl group, at the 2-position. Its crystal structure was determined, revealing intermolecular interactions. []

Relevance: This compound shares the 1,3,4-thiadiazole core and 4-fluorophenyl substituent with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. The presence of a methoxyphenyl group in this compound and a butoxyphenyl group in the target compound highlights the exploration of alkoxy substituents on the phenyl ring for potential modulation of biological activity. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

Compound Description: This series of compounds includes both benzamide and benzothioamide derivatives with a halogen atom at the 4-position of the benzene ring. These derivatives are linked to the 2-position of a 5-(trifluoromethyl)-1,3,4-thiadiazole core. The compounds were synthesized and tested for their anticancer properties in vitro against various cancer cell lines. []

Relevance: These compounds, similar to N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea, contain a 1,3,4-thiadiazole ring with substitutions at the 2- and 5-positions. While the target compound features a urea linker and different substituents, the presence of a halogenated aromatic ring at the 2-position of the thiadiazole ring is a common structural feature. []

1‐(2‐Methyl­benzo­yl)‐3‐{5‐[4‐(trifluoro­meth­yl)phen­yl]‐1,3,4‐thia­diazol‐2‐yl}urea

Compound Description: This compound features a urea group connected to a 1,3,4-thiadiazole ring, which is further substituted with a 4-(trifluoromethyl)phenyl group at the 5-position and a 2-methylbenzoyl moiety at the other nitrogen of the urea. The crystal structure of this compound revealed planar conformation and intermolecular hydrogen bonding. []

Relevance: This compound shares the 1,3,4-thiadiazol-2-yl urea core structure with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. Both compounds feature substituted aromatic rings at both ends of the urea linker, highlighting the exploration of structural diversity around this central pharmacophore. []

N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

Compound Description: This series of compounds comprises a benzamide group connected to the 2-position of a 1,3,4-thiadiazole ring, which is further substituted at the 5-position with a (7-methyl-2-oxo-2H-chromen-4-yl)methyl group. These derivatives were synthesized using TBTU as a coupling agent and evaluated for anti-tubercular activity. []

Relevance: These compounds share the 1,3,4-thiadiazole ring and the presence of a substituted aromatic ring at the 2-position with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. This highlights the importance of the 1,3,4-thiadiazole core and its derivatization for exploring diverse biological activities. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

Compound Description: This series of compounds consists of a benzenesulfonamide group linked to the 2-position of a 5-methyl-1,3,4-thiadiazole ring. The sulfonamide nitrogen is further substituted with either a ureido or thioureido group, which can have various substituents at the 3-position. These derivatives were synthesized and evaluated for anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. []

Relevance: These compounds and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea share the 1,3,4-thiadiazole ring as a core structural motif. Although the target compound features a urea linker directly attached to the thiadiazole, the exploration of ureido and thioureido linkers in these derivatives highlights the importance of this functional group in designing biologically active compounds based on the 1,3,4-thiadiazole scaffold. []

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound features a urea group connected to a 1,3,4-thiadiazole ring. The thiadiazole ring is substituted with a 4-pyridyl group at the 5-position and a 4-methylbenzoyl group at the other nitrogen of the urea. The crystal structure of this compound was determined, showing intermolecular hydrogen bonding. []

Relevance: Both this compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea share the 1,3,4-thiadiazol-2-yl urea core structure. The presence of different substituted aromatic rings on the urea linker in both compounds demonstrates the exploration of diverse substituents for modulating biological activity. []

2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

Compound Description: This series of compounds is based on a 2-phenylacetamide core structure linked to the 2-position of a 5-(trifluoromethyl)-1,3,4-thiadiazole ring. Various substituents were incorporated on the phenyl ring to explore their effects on biological activity. These derivatives were synthesized and evaluated for their anticancer activities and potential to induce apoptosis via the caspase pathway. []

Relevance: Similar to N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea, these compounds contain a 1,3,4-thiadiazole ring substituted at both the 2- and 5-positions. While the target compound has a urea linker and different substituents, the exploration of diverse substituents on the aromatic ring attached to the thiadiazole core highlights the search for structure-activity relationships within this class of compounds. []

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides

Compound Description: This series of compounds consists of a benzenesulfonamide group connected to either a 5-methyl-isoxazol-3-yl or a 1,3,4-thiadiazol-2-yl ring. The sulfonamide nitrogen is further substituted with a urea group bearing a 3-substituted phenyl ring. These derivatives were designed and synthesized as potential inhibitors of human carbonic anhydrase (hCA) isoenzymes. []

Relevance: This group of compounds includes derivatives with a 1,3,4-thiadiazol-2-yl ring linked to a substituted phenylurea moiety, a structural feature also present in N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. The presence of a sulfonamide group in these derivatives highlights the exploration of different pharmacophores connected to the thiadiazole ring for modulating biological activity. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a benzylthio group at the 5-position and a 2-(4-(trifluoromethyl)phenyl)acetamide moiety at the 2-position. This compound was synthesized and evaluated for its anticancer activity. []

Relevance: This compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea both share a 1,3,4-thiadiazole ring, highlighting the significance of this heterocycle in medicinal chemistry. The variations in substituents and linkers showcase the exploration of structure-activity relationships within this class of compounds. []

N-Aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas

Compound Description: This series of compounds is characterized by a urea group connecting an aryl group to the 2-position of a 5-(pyrid-4-yl)-1,3,4-thiadiazole ring. These derivatives were designed, synthesized, and evaluated for their potential cytokinin activity. []

Relevance: This series, like N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea, features a 1,3,4-thiadiazol-2-yl urea core structure. The presence of different aryl substituents on the urea group in both cases highlights the exploration of structural diversity around this central pharmacophore to modulate biological activity. []

N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas

Compound Description: This series of compounds features a thiourea group linked to the 2-position of a 1,3,4-thiadiazole ring. The thiadiazole ring can have various substituents at the 5-position, while the thiourea group is further substituted with a cyclopropylformyl moiety. These derivatives were designed, synthesized, and evaluated as potential ketol-acid reductoisomerase (KARI) inhibitors. [, ]

Relevance: These compounds and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea share the 1,3,4-thiadiazole ring as a central scaffold. The presence of a thiourea group in these derivatives, compared to a urea group in the target compound, highlights the exploration of similar functional groups for potential biological activity. [, ]

5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

Compound Description: This compound consists of a 1,3,4-thiadiazole ring with a phenylamino group at the 2-position and a substituted pyrazole ring at the 5-position. The pyrazole ring is further substituted with a 4-chlorophenyl and a phenyl group. The crystal structure of this compound was determined. []

Relevance: This compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea both share the 1,3,4-thiadiazole ring as a central scaffold. The presence of various substituted aromatic rings in both compounds highlights the exploration of structure-activity relationships within this class of compounds. []

N-((5-((6-OXIDO-6-(4 Substituted Phenoxy)-4,8-DIHYDRO-1H- (1,3,2) Dioxaphosphepino (5,6-C)Pyrazol-1-YL) Methyl)- 1,3,4-Thiadiazol-2-YL)Carbamoyl) Substituted Benzene Sulfonamides

Compound Description: This series of compounds features a benzene sulfonamide group connected to the 2-position of a 1,3,4-thiadiazole ring through a carbamoyl linker. The thiadiazole ring is further substituted at the 5-position with a complex heterocyclic system incorporating a dioxaphosphepino pyrazole moiety with a substituted phenoxy group. []

Relevance: Despite the complex substituent at the 5-position, this series of compounds shares the 1,3,4-thiadiazole ring and a substituted benzene sulfonamide moiety with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. This highlights the use of 1,3,4-thiadiazole as a core structure for exploring a wide range of chemical space and potential biological activities. []

N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl) Benzene Sulfonamide and its Transition Metal Complexes

Compound Description: This research focuses on N-(5-sulfanyl-1,3,4-thiadiazol-2-yl) benzene sulfonamide as a ligand and its coordination chemistry with various transition metals. The ligand itself features a 1,3,4-thiadiazole ring substituted with a thiol group at the 5-position and a benzene sulfonamide moiety at the 2-position. This study aimed to explore the potential applications of these metal complexes. [, ]

Relevance: N-(5-sulfanyl-1,3,4-thiadiazol-2-yl) benzene sulfonamide shares the 1,3,4-thiadiazole ring and the benzene sulfonamide group with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. Although the target compound has a urea linker instead of a direct connection between the thiadiazole and the benzene ring, the presence of these common structural features emphasizes the importance of this heterocyclic scaffold in medicinal chemistry. [, ]

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

Compound Description: This series of compounds features a 4-nitrobenzamide group connected to the 2-position of a 5-(4-methoxyphenyl)-1,3,4-thiadiazole ring. Different substituents were introduced on the benzamide ring to explore their effects on biological activity. These derivatives were synthesized and evaluated for their antifungal activities. []

Relevance: These compounds share the 1,3,4-thiadiazole ring and the presence of an aromatic ring at the 2-position with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. This emphasizes the significance of the 1,3,4-thiadiazole core and its derivatization for exploring diverse biological activities. []

(5-trifluoromethyl-1,3,4-thiadiazol-2-yl-oxy) -acetic acid N-isopropyl-N-(4-fluorophenyl) -amide

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group at the 5-position and an oxyacetic acid moiety at the 2-position. The carboxylic acid is further derivatized as an N-isopropyl-N-(4-fluorophenyl)amide. It is investigated for its herbicidal activity. []

Relevance: This compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea both contain a 1,3,4-thiadiazole ring and a 4-fluorophenyl group, highlighting the recurrence of these structural features in the design of biologically active compounds. Despite the different linkers and substituents, the presence of these common moieties suggests the importance of exploring this chemical space for various applications. []

3‐[N‐(4‐bromophenyl)carbamoyl]‐7‐chloro‐4‐hydroxycoumarin and 3‐[N‐[5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl]carbamoyl]‐7‐chloro-4‐hydroxycoumarin

Compound Description: These two compounds are 4-hydroxycoumarin derivatives with a carbamoyl linker at the 3-position. The first compound has a 4-bromophenyl group attached to the carbamoyl group, while the second has a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl group. The synthesis of these compounds, including a [14C]-labelled version of the second, was reported. []

Relevance: The second compound, 3‐[N‐[5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl]carbamoyl]‐7‐chloro-4‐hydroxycoumarin, shares the 1,3,4-thiadiazole ring and the carbamoyl linker with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. This highlights the relevance of these structural motifs in designing compounds for various biological targets. []

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group at the 5-position and a thiazolidinone ring at the 2-position. The thiazolidinone ring is further substituted with a 2,4-dichlorophenyl group. The crystal structure of this compound was determined. []

Relevance: This compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea both feature a 1,3,4-thiadiazole ring as a central structural element. The presence of a methoxyphenyl group in this compound and a butoxyphenyl group in the target compound, both attached to the thiadiazole ring, highlights the exploration of similar substituents for potential modulation of biological activity. []

1-(3-methylbenzoyl)-3-(5-(E)-styryl-1,3,4-thiadiazol- 2-yl)urea

Compound Description: This compound features a urea group connected to the 2-position of a 1,3,4-thiadiazole ring. The thiadiazole ring is substituted with a (E)-styryl group at the 5-position and a 3-methylbenzoyl group at the other nitrogen of the urea. The crystal structure of this compound was determined. []

Relevance: Both this compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea share the 1,3,4-thiadiazol-2-yl urea core structure. This highlights the significance of this core structure in medicinal chemistry and its potential for derivatization to explore a diverse range of biological activities. []

(±)-N-[4-Acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound presents a 4,5-dihydro-1,3,4-thiadiazole ring structure with a 4-methylcyclohex-3-enyl substituent at the 5-position, a methyl group at the 4-position, and two acetyl groups attached to the nitrogen atoms. Its stereochemistry was confirmed by single-crystal X-ray diffraction. []

Relevance: Although structurally different from N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea, this compound shares the presence of a thiadiazole ring, highlighting the versatility of this heterocycle in medicinal chemistry. The different substituents and modifications on the thiadiazole ring showcase the exploration of structure-activity relationships and diverse biological activities. []

5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a phenyl group at the 5-position and a pyrazole ring at the 2-position. The pyrazole ring is further substituted with a 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide moiety. The crystal structure of this compound was determined. []

Relevance: Both this compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea share the 1,3,4-thiadiazole ring as a central structural element. The presence of various substituted aromatic rings in both compounds highlights the exploration of structure-activity relationships within this class of compounds. []

N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine SMN2 Splicing Modulators

Compound Description: This series of compounds is based on a 1,3,4-thiadiazole ring scaffold, substituted with an aryl group at the 5-position and both a methyl and a 2,2,6,6-tetramethylpiperidin-4-yl group at the 2-position. These compounds are designed to modulate SMN2 splicing and are potential therapeutic agents for spinal muscular atrophy (SMA). []

Relevance: These compounds, similar to N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea, contain a 1,3,4-thiadiazole ring substituted at both the 2- and 5-positions. The variations in substituents and their complexity demonstrate the versatility of the 1,3,4-thiadiazole core for exploring diverse biological activities and therapeutic applications. []

(S)‐Diethyl {(4‐fluorophenyl)[5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐ylamino]methyl}phosphonate

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 4-methoxyphenyl group at the 5-position. The 2-position of the thiadiazole is linked to a [(4-fluorophenyl)(diethylphosphonato)methyl]amino group. The crystal structure of this compound was determined, revealing intermolecular hydrogen bonds. []

Relevance: This compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea both contain a 1,3,4-thiadiazole ring and a 4-fluorophenyl group, highlighting the recurrence of these structural features in the design of biologically active compounds. The variations in substituents and linkers showcase the exploration of structure-activity relationships within this class of compounds. []

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a dehydroabietane diterpenoid moiety at the 5-position and a 2-chlorobenzamide group at the 2-position. The crystal structure of this compound was determined, revealing intermolecular hydrogen bonds. []

Relevance: This compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea both contain a 1,3,4-thiadiazole ring, highlighting the significance of this heterocycle in medicinal chemistry. The presence of a substituted benzamide group in both compounds, although with different substitution patterns, further emphasizes the exploration of this chemical space for diverse biological activities. []

N-(5-Aryl-1,3,4-thiadiazol-2-yl)-N′-4-fluorobenzoxyacetylthioureas

Compound Description: This series of compounds consists of a thiourea group linked to the 2-position of a 1,3,4-thiadiazole ring. The thiadiazole ring is substituted with an aryl group at the 5-position, while the thiourea group is further substituted with a 4-fluorobenzoxyacetyl moiety. These derivatives were synthesized and evaluated for their fungicidal activity. []

Relevance: These compounds, similar to N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea, contain a 1,3,4-thiadiazole ring substituted at both the 2- and 5-positions. The presence of a 4-fluorophenyl group in both cases, although linked through different linkers and with different substituents, highlights the exploration of this substituent in the context of various pharmacophores. []

N-[5-(4-Methoxy­phen­yl)-1,3,4-thia­diazol-2-yl]-3,5-dimethyl­benzamide

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group at the 5-position and a 3,5-dimethylbenzamide moiety at the 2-position. The crystal structure of this compound was determined. []

Relevance: This compound shares the 1,3,4-thiadiazole core and the presence of a substituted aromatic ring at the 2-position with N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. This highlights the importance of the 1,3,4-thiadiazole core and its derivatization for exploring diverse biological activities. []

N-(5-Aryl-1,3,4-thiadiazol-2-yl) -N'-4-nitrobenzoxyacetylthioureas

Compound Description: This series of compounds consists of a thiourea group linked to the 2-position of a 1,3,4-thiadiazole ring. The thiadiazole ring is substituted with an aryl group at the 5-position, while the thiourea group is further substituted with a 4-nitrobenzoxyacetyl moiety. These derivatives were synthesized and evaluated for their fungicidal activity. []

Relevance: These compounds, similar to N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea, contain a 1,3,4-thiadiazole ring substituted at both the 2- and 5-positions. The presence of a thiourea linker in these derivatives, compared to a urea group in the target compound, highlights the exploration of similar functional groups for potential biological activity. []

5-(4-Fluoro­phen­yl)-1,3,4-thia­diazol-2-ylamine

Compound Description: This compound represents the core structure of many related compounds, featuring a 1,3,4-thiadiazole ring with a 4-fluorophenyl substituent at the 5-position and an amine group at the 2-position. It is often used as a building block for synthesizing more complex derivatives. []

Relevance: This compound represents a key structural fragment of N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. The presence of the 1,3,4-thiadiazole ring and the 4-fluorophenyl group in both compounds highlights their close structural relationship. []

1-(4-Bromo­benzo­yl)-3-(5-trifluoro­methyl-1,3,4-thia­diazol-2-yl)urea

Compound Description: This compound features a urea group connected to a 1,3,4-thiadiazole ring. The thiadiazole ring is substituted with a trifluoromethyl group at the 5-position and a 4-bromobenzoyl group at the other nitrogen of the urea. The crystal structure of this compound was determined. []

Relevance: Both this compound and N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea share the 1,3,4-thiadiazol-2-yl urea core structure. The presence of different substituted aromatic rings on the urea linker in both compounds demonstrates the exploration of diverse substituents for modulating biological activity. []

Properties

Product Name

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

IUPAC Name

1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Molecular Formula

C19H19FN4O2S

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H19FN4O2S/c1-2-3-12-26-16-10-4-13(5-11-16)17-23-24-19(27-17)22-18(25)21-15-8-6-14(20)7-9-15/h4-11H,2-3,12H2,1H3,(H2,21,22,24,25)

InChI Key

NUUKGBDGKNEGQS-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.